Saframycin G

Description

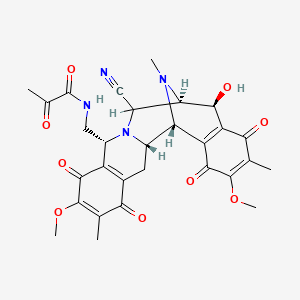

Structure

2D Structure

3D Structure

Properties

CAS No. |

92569-02-3 |

|---|---|

Molecular Formula |

C29H30N4O9 |

Molecular Weight |

578.6 g/mol |

IUPAC Name |

N-[[(1R,2S,10R,13R,14S)-12-cyano-14-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |

InChI |

InChI=1S/C29H30N4O9/c1-10-22(35)13-7-14-20-18-19(23(36)11(2)28(42-6)26(18)39)24(37)21(32(20)4)15(8-30)33(14)16(9-31-29(40)12(3)34)17(13)25(38)27(10)41-5/h14-16,20-21,24,37H,7,9H2,1-6H3,(H,31,40)/t14-,15?,16-,20-,21+,24-/m0/s1 |

InChI Key |

YQQUMADRNAOVHP-SEBJRLBMSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C([C@@H]([C@H](N4C)C(N3[C@H]2CNC(=O)C(=O)C)C#N)O)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(=O)C)C#N)O)C(=O)C(=C(C5=O)OC)C)OC |

Synonyms |

14-hydroxysaframycin A saframycin G |

Origin of Product |

United States |

Foundational & Exploratory

Saframycin G: A Technical Guide to its Mechanism of Action on DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin G belongs to the tetrahydroisoquinoline family of antibiotics, a class of natural products that have garnered significant interest for their potent antitumor activities. While much of the research has focused on its close analog, Saframycin A, the underlying mechanism of action for this compound is presumed to be highly similar, involving direct interaction with DNA. This technical guide provides an in-depth overview of the mechanism of action of this compound on DNA, drawing from studies on closely related saframycins to elucidate its core functions. The guide details the process of DNA adduct formation, the resulting cellular consequences, and the experimental protocols used to investigate these interactions.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of saframycins involves the covalent alkylation of DNA, which ultimately leads to the inhibition of DNA and RNA synthesis and the induction of cell death. This process can be broken down into several key steps:

-

Reductive Activation: Saframycins require reductive activation of their quinone moiety. This bio-reduction, often facilitated by cellular enzymes such as reductases, is a crucial step for their cytotoxic activity.

-

Formation of an Electrophilic Iminium Ion: Following reduction, the saframycin molecule undergoes a chemical transformation. The departure of a nitrile group from the α-aminonitrile moiety at position C-21 leads to the formation of a highly reactive electrophilic iminium ion.[1]

-

Covalent Adduct Formation with DNA: The electrophilic iminium ion is a potent alkylating agent that targets the nucleophilic N2 position of guanine bases in the minor groove of the DNA double helix.[2] This results in the formation of a stable, covalent adduct between the saframycin molecule and the DNA.

-

Inhibition of Nucleic Acid Synthesis and Induction of Apoptosis: The formation of these bulky DNA adducts creates distortions in the DNA structure, which physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. This disruption of essential cellular processes ultimately triggers apoptotic cell death.

Quantitative Data

Due to a lack of specific quantitative data for this compound in the reviewed literature, the following tables summarize data for the closely related and well-studied Saframycin A. This information provides a valuable benchmark for understanding the potential potency and activity of this compound.

Table 1: Cytotoxicity of Saframycin A Analogs in Yeast Strain CCY333

| Compound | IC50 (µM) |

| Saframycin A (SafA) | 0.9[3] |

| QAD (Synthetic Analog) | 0.4[3] |

Table 2: DNA Binding and Cleavage Characteristics of Saframycins A and C

| Feature | Observation |

| Binding Specificity | Minor groove of DNA[4] |

| pH Dependence of Binding | Enhanced at pH below 5.5 due to protonation at N-12[4] |

| Covalent Binding | Reversible aminal linkage with the NH2 group of guanine (Saframycin A)[4] |

| Effect of Quinone Reduction | Enhances covalent binding via a quinone methide intermediate[4] |

| DNA Strand Scission | Induces single-strand breaks upon in situ reduction (Saframycins A and C)[4] |

| Oxygen Dependence of Scission | Requires oxygen and is mediated by reactive oxygen species (O2•−, H2O2, •OH)[4] |

| Inhibition of Scission | Strongly inhibited by Mg2+ and Zn2+ ions[4] |

Signaling Pathways

The formation of Saframycin-DNA adducts constitutes a form of DNA damage, which is expected to trigger the DNA Damage Response (DDR) pathway. While specific studies on the signaling cascade initiated by this compound are limited, a general model can be proposed based on the known mechanisms of DDR.

Figure 1: Proposed DNA Damage Response Pathway Induced by this compound.

Experimental Protocols

Exonuclease III Stop Assay for Mapping Drug-DNA Interaction Sites

This protocol is designed to identify the specific binding sites of a small molecule, such as this compound, on a DNA fragment. The principle is that the covalent binding of the drug to DNA will block the processive 3' to 5' exonuclease activity of Exonuclease III.

Materials:

-

DNA fragment of interest, 5'-end-labeled with a radioactive or fluorescent tag on one strand.

-

This compound

-

Exonuclease III and corresponding reaction buffer

-

Stop solution (e.g., formamide with loading dyes)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Methodology:

-

DNA-Drug Incubation:

-

Incubate the end-labeled DNA fragment with varying concentrations of this compound in a suitable binding buffer. Include a no-drug control.

-

If reductive activation is required, include a reducing agent (e.g., dithiothreitol) in the incubation mixture.

-

Incubate at 37°C for a time sufficient to allow adduct formation.

-

-

Exonuclease III Digestion:

-

Initiate the exonuclease reaction by adding a predetermined amount of Exonuclease III to each reaction tube.

-

Incubate at 37°C for a defined period to allow for partial digestion. The digestion time should be optimized to generate a ladder of fragments in the no-drug control.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and formamide.

-

Denature the DNA samples by heating at 90-95°C for 5 minutes immediately before loading on the gel.

-

-

PAGE and Analysis:

-

Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.

-

Visualize the DNA fragments using a phosphorimager or fluorescence scanner.

-

The binding sites of this compound will appear as "stops" or gaps in the ladder of DNA fragments compared to the no-drug control lane. The position of these stops can be determined by running a DNA sequencing ladder alongside the samples.

-

Figure 2: Workflow for Exonuclease III Stop Assay.

MPE-Fe(II) Footprinting for High-Resolution Mapping of Binding Sites

Methidiumpropyl-EDTA (MPE) complexed with Fe(II) is a chemical nuclease that cleaves DNA with little sequence specificity. This technique provides a high-resolution map of drug binding sites, as the small size of the MPE-Fe(II) complex allows for more precise delineation of the protected region compared to larger enzymatic probes like DNase I.

Materials:

-

DNA fragment of interest, uniquely end-labeled.

-

This compound

-

Methidiumpropyl-EDTA (MPE)

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., Tris-HCl, NaCl)

-

Ethanol

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Methodology:

-

DNA-Drug Equilibration:

-

Incubate the end-labeled DNA with varying concentrations of this compound in the reaction buffer.

-

Allow the binding reaction to reach equilibrium.

-

-

Footprinting Reaction:

-

Prepare a fresh solution of MPE-Fe(II) by mixing MPE and ferrous ammonium sulfate.

-

Initiate the cleavage reaction by adding the MPE-Fe(II) solution and DTT (as a reducing agent) to the DNA-drug mixture.

-

Allow the reaction to proceed for a specific time at room temperature to achieve single-hit cleavage kinetics.

-

-

Reaction Quenching and DNA Precipitation:

-

Stop the reaction by adding a quenching agent and carrier tRNA.

-

Precipitate the DNA fragments with cold ethanol.

-

Wash the DNA pellet with ethanol and dry.

-

-

Sample Preparation and Electrophoresis:

-

Resuspend the DNA pellet in a formamide-based loading buffer.

-

Denature the samples by heating.

-

Separate the fragments on a denaturing polyacrylamide sequencing gel.

-

-

Data Analysis:

-

Visualize the gel using a phosphorimager or fluorescence scanner.

-

The "footprint" will appear as a region of diminished band intensity in the drug-treated lanes compared to the control lane, indicating the region of DNA protected by the bound this compound.

-

Figure 3: Workflow for MPE-Fe(II) Footprinting.

Conclusion

This compound, like its well-studied counterparts, is a potent DNA alkylating agent. Its mechanism of action hinges on reductive activation and the subsequent formation of a reactive iminium ion that covalently modifies guanine bases in DNA. This leads to the inhibition of essential cellular processes and ultimately, cell death. While specific quantitative data for this compound remains to be fully elucidated, the information gathered from Saframycin A provides a strong framework for understanding its biological activity. The experimental protocols outlined in this guide offer robust methods for further investigating the precise nature of this compound's interaction with DNA, which is crucial for its continued development as a potential therapeutic agent. Further research is warranted to delineate the specific signaling pathways activated by this compound-induced DNA damage and to obtain quantitative data on its binding affinity and cytotoxicity.

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computer simulation of the binding of saframycin A to d (GATGCATC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Saframycin G Biosynthetic Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Saframycin G, a potent tetrahydroisoquinoline antibiotic, is a hydroxylated derivative of its more studied counterpart, Saframycin A. The biosynthesis of this compound is orchestrated by a complex enzymatic machinery encoded within a dedicated gene cluster in Streptomyces lavendulae. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and key molecular intermediates. It further outlines experimental protocols for the investigation of this pathway and presents available quantitative data to inform research and drug development efforts.

The biosynthetic journey to this compound begins with the non-ribosomal peptide synthetase (NRPS) assembly of a tetrapeptide backbone from two molecules of a modified tyrosine derivative, L-3-hydroxy-5-methyl-O-methyltyrosine (L-HMT), along with L-alanine and L-glycine. A series of tailoring enzymes then modify this core structure, with the final distinctive step in this compound synthesis being a hydroxylation at the C-14 position of the Saframycin A scaffold. This critical oxidation is catalyzed by a monooxygenase encoded within the saframycin (sfm) gene cluster.

This document serves as a technical resource, compiling current knowledge and providing methodologies to facilitate further exploration and exploitation of the saframycin biosynthetic pathway for the generation of novel therapeutic agents.

I. The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located within the larger Saframycin A (sfm) gene cluster from Streptomyces lavendulae. This cluster spans approximately 62 kb and contains a suite of genes responsible for precursor synthesis, core structure assembly, and a variety of tailoring modifications.[1] Key genes and their putative functions in the context of this compound biosynthesis are detailed below.

Table 1: Key Genes in the this compound Biosynthetic Cluster

| Gene | Proposed Function in this compound Biosynthesis |

| sfmA-C | Non-ribosomal peptide synthetases (NRPS) responsible for the assembly of the core tetrapeptide backbone from L-HMT, L-alanine, and L-glycine. |

| sfmD | Hydroxylase involved in the biosynthesis of the L-HMT precursor.[2] |

| sfmM2 | C-methyltransferase involved in the biosynthesis of the L-HMT precursor.[2] |

| sfmM3 | O-methyltransferase involved in the biosynthesis of the L-HMT precursor.[2] |

| sfmO2 | FAD-dependent monooxygenase/hydroxylase, a strong candidate for the C-14 hydroxylation of Saframycin A to yield this compound. |

| sfmO1, sfmO3-O6 | Other putative oxygenases/hydroxylases within the cluster that may be involved in other tailoring steps or have redundant functions. |

II. The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: precursor synthesis, core structure formation, and tailoring modifications.

A. Precursor Biosynthesis: The Formation of L-HMT

The initial and crucial building block for the saframycin core is the non-proteinogenic amino acid L-3-hydroxy-5-methyl-O-methyltyrosine (L-HMT). The biosynthesis of L-HMT from L-tyrosine is a multi-step process catalyzed by enzymes encoded within the sfm cluster.[2]

-

Hydroxylation: The enzyme SfmD, a hydroxylase, is proposed to catalyze the initial hydroxylation of L-tyrosine.[2]

-

Methylation: Subsequently, two methyltransferases, SfmM2 (C-methyltransferase) and SfmM3 (O-methyltransferase), are responsible for the addition of methyl groups to the tyrosine ring to complete the formation of L-HMT.[2]

B. Core Structure Assembly: The NRPS Machinery

The central scaffold of the saframycins is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system, encoded by the sfmA, sfmB, and sfmC genes. This enzymatic assembly line iteratively condenses the amino acid precursors to form a linear tetrapeptide intermediate. The proposed order of incorporation is L-HMT, L-alanine, L-glycine, and a second molecule of L-HMT.

C. Tailoring Modifications and the Formation of this compound

Following the assembly of the tetrapeptide intermediate, a series of complex tailoring reactions, including cyclizations, oxidations, and other modifications, lead to the formation of the pentacyclic core of Saframycin A. The final and defining step in the biosynthesis of this compound is the hydroxylation of Saframycin A at the C-14 position.

Based on gene knockout studies, the FAD-dependent monooxygenase SfmO2 is a prime candidate for catalyzing this specific hydroxylation. Disruption of the sfmO2 gene in S. lavendulae led to the accumulation of a novel saframycin analog, Saframycin O, indicating its role in the oxidation of the saframycin core. While direct enzymatic evidence for C-14 hydroxylation by SfmO2 is pending, its function as a monooxygenase makes it the most likely enzyme for this transformation.

Caption: Proposed biosynthetic pathway of this compound.

III. Quantitative Data

Quantitative data on the biosynthesis of saframycins, particularly this compound, is limited in the public domain. However, studies on the related Saframycin A provide some insights into production yields.

Table 2: Production Titers of Saframycin A in Streptomyces lavendulae

| Strain/Condition | Saframycin A Titer (µg/mL) | Reference |

| S. lavendulae Wild-Type (Initial Reports) | Trace amounts | --INVALID-LINK-- |

| S. lavendulae Wild-Type (Optimized Fermentation) | ~10 | --INVALID-LINK-- |

| S. lavendulae with Precursor Feeding | ~20 | --INVALID-LINK-- |

IV. Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthetic pathway.

A. Gene Knockout in Streptomyces lavendulae

The targeted inactivation of genes within the sfm cluster is essential for functional analysis. A common method for gene disruption in Streptomyces is through homologous recombination using a temperature-sensitive, conjugative plasmid.

Workflow for Gene Knockout:

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroisoquinoline Core of Saframycin G: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Antitumor Antibiotic Scaffold

The saframycin family of antibiotics, produced by various Streptomyces species, has long been a subject of intense research interest due to the potent antitumor properties exhibited by its members. Central to their biological activity is a complex, densely functionalized pentacyclic core structure featuring two tetrahydroisoquinoline (THIQ) moieties. This technical guide provides a comprehensive overview of the tetrahydroisoquinoline core of Saframycin G, a notable member of this family, with a focus on its biosynthesis, chemical synthesis, mechanism of action, and biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.

The Tetrahydroisoquinoline Core: Structure and Significance

The fundamental architecture of the saframycins is a pentacyclic skeleton derived from the dimerization of two L-tyrosine units.[1][2][3] This intricate framework houses the two THIQ subsystems, which are crucial for the molecule's interaction with its biological target. This compound is distinguished from other members of the family, such as the more extensively studied Saframycin A, by the presence of a hydroxyl group at position 25 in the side chain, as opposed to a cyano group. This seemingly minor structural modification can have significant implications for the compound's biological activity and synthetic accessibility.

Biosynthesis of the Tetrahydroisoquinoline Core

The biosynthesis of the saframycin core is a remarkable example of non-ribosomal peptide synthesis. The intricate pentacyclic structure is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[2][4] The biosynthetic pathway commences with the condensation of two molecules of a modified L-tyrosine derivative, 3-hydroxy-5-methyl-O-methyltyrosine, which form the foundational building blocks of the THIQ rings.[1] A series of enzymatic reactions, including hydroxylations, methylations, and Pictet-Spengler-type cyclizations, are catalyzed by the NRPS machinery to construct the complex core.

The following diagram illustrates a simplified overview of the key steps in the formation of the saframycin tetrahydroisoquinoline core.

Caption: Biosynthetic pathway of the Saframycin core.

Chemical Synthesis of the Tetrahydroisoquinoline Core

The total synthesis of saframycins is a formidable challenge in organic chemistry. Numerous strategies have been developed for the asymmetric synthesis of Saframycin A, which can serve as a blueprint for accessing this compound.[3][5][6] A key transformation in some synthetic routes is the conversion of Saframycin A to this compound via oxidation.

Conversion of Saframycin A to this compound

A known method for the synthesis of this compound involves the direct oxidation of the more readily accessible Saframycin A. This transformation can be achieved using selenium dioxide (SeO₂) as the oxidizing agent.[7]

Experimental Protocol: Selenium Dioxide Oxidation of Saframycin A (General Procedure)

-

Materials: Saframycin A, selenium dioxide (SeO₂), dioxane (anhydrous), nitrogen or argon atmosphere.

-

Procedure:

-

A solution of Saframycin A in anhydrous dioxane is prepared in a round-bottom flask under an inert atmosphere.

-

A stoichiometric amount of selenium dioxide is added to the solution.

-

The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated period, while monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to afford this compound.

-

-

Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The following diagram illustrates the workflow for this chemical conversion.

Caption: Workflow for the conversion of Saframycin A to this compound.

Mechanism of Action: DNA Alkylation

The primary mechanism of the antitumor activity of saframycins is believed to be their ability to alkylate DNA.[8] This covalent modification of DNA interferes with essential cellular processes such as replication and transcription, ultimately leading to cell death. The tetrahydroisoquinoline core plays a critical role in this process by positioning the reactive functionalities of the molecule within the minor groove of the DNA double helix. The electrophilic iminium ion, generated from the α-carbinolamine or α-cyanoamine moiety, is the key species responsible for alkylating the N2 position of guanine bases.

The following diagram depicts the proposed mechanism of DNA alkylation by the saframycin core.

Caption: DNA alkylation mechanism of the saframycin core.

Biological Activity and Quantitative Data

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| CCY333 (yeast) | - | 0.9 | [9] |

| HCT-116 | Colon Carcinoma | Data for analogs available | [10] |

| L1210 | Mouse Leukemia | Potent inhibition observed | [8] |

Signaling Pathways Affected by the Saframycin Core

The covalent modification of DNA by saframycins triggers a cascade of cellular events, ultimately leading to apoptosis and cell cycle arrest. While the specific signaling pathways affected by this compound have not been extensively elucidated, the known mechanism of action of the saframycin family suggests the involvement of DNA damage response pathways. The formation of DNA adducts can lead to the activation of checkpoint kinases such as ATM and ATR, which in turn can trigger cell cycle arrest, typically at the G1/S or G2/M transitions, to allow for DNA repair. If the damage is too extensive, these pathways can initiate apoptosis through the activation of caspases.

The following diagram illustrates a plausible signaling cascade initiated by the saframycin core.

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

The tetrahydroisoquinoline core of this compound represents a privileged scaffold for the development of potent anticancer agents. Its unique mode of action, involving covalent DNA alkylation, offers a potential avenue for overcoming resistance to other chemotherapeutic agents. While the biological activity of this compound itself requires further quantitative characterization, the extensive research on related saframycins provides a strong foundation for its continued investigation.

Future research efforts should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a broad panel of human cancer cell lines to fully assess its potency and selectivity.

-

Elucidation of Signaling Pathways: Detailed investigation of the specific cellular signaling pathways modulated by this compound to identify potential biomarkers for patient stratification and combination therapies.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The development of synthetic analogues of the this compound core to improve its therapeutic index and explore novel mechanisms of action.

A deeper understanding of the chemistry and biology of the tetrahydroisoquinoline core of this compound will undoubtedly pave the way for the development of next-generation anticancer drugs with improved efficacy and safety profiles.

References

- 1. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective cytotoxic activities of two novel synthetic drugs on human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Saframycin G Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Saframycin G, a potent antitumor antibiotic. The methodologies described are based on established procedures for the isolation of related saframycin compounds produced by Streptomyces lavendulae.

Introduction

Saframycins are a group of heterocyclic quinone antibiotics produced by Streptomyces lavendulae.[1][2][3] They exhibit significant antibacterial and antitumor activities. This compound, specifically, is one of the minor components of the saframycin complex.[4] Its structural elucidation has confirmed it as 14-hydroxysaframycin A.[4] The protocols outlined below are adapted from established methods for the separation of the saframycin complex and purification of its individual components.

Data Presentation

While specific quantitative data for this compound extraction is not extensively reported due to its nature as a minor component, the following table summarizes typical yields and conditions for the extraction of the saframycin complex and a related compound, Saframycin S, which can serve as a benchmark for process optimization.

| Parameter | Value | Reference |

| Starting Material | 84 Liters of 20-hour culture filtrate | [1] |

| Crude Extract Yield | 2.7 g of a dark red solid (saframycin complex) | [1] |

| Purified Saframycin S Yield | 34 mg | [1] |

| Extraction Solvents | Chloroform, Ethyl Acetate, Dichloromethane | [1][5] |

| Chromatography Matrix | Silica Gel | [1][5] |

| TLC Solvent Systems (Saframycin S) | Benzene:Acetone (1:1), Benzene:Ethyl Acetate (1:3), Chloroform:Ethyl Acetate (1:1) | [1][5] |

| TLC Rf Values (Saframycin S) | 0.45, 0.25, 0.16 respectively | [1][5] |

Experimental Protocols

The following protocols describe the key steps for the production, extraction, and purification of this compound.

Protocol 1: Fermentation of Streptomyces lavendulae

This protocol outlines the cultivation of Streptomyces lavendulae for the production of the saframycin complex.

Materials:

-

Streptomyces lavendulae strain (e.g., No. 314)

-

Agar slants with glucose-asparagine medium for strain maintenance

-

Seed culture medium (g/L): glucose 1, soluble starch 10, Polypepton 10, meat extract 5, NaCl 3, Silicone KM-72F 0.5 ml (pH 7.0)

-

Production fermentation medium (g/L): glucose 5, soluble starch 5, Polypepton 10, meat extract 5, NaCl 3 (pH 7.0)

-

Shaker incubator

-

Fermentation vessel

Procedure:

-

Inoculate a loopful of S. lavendulae from an agar slant into a flask containing the seed culture medium.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker.

-

Use the seed culture to inoculate the production fermentation medium at a 5% (v/v) ratio.

-

Carry out the fermentation in a suitable vessel at 28°C with aeration and agitation. Monitor the pH and production of saframycins over time. The appearance of a characteristic violet coloration of the mycelia can indicate the onset of saframycin production.[1]

-

To potentially increase the yield of saframycin A, a precursor to this compound, the pH of the culture can be maintained below 5.5 after peak production.[1]

Protocol 2: Extraction of the Crude Saframycin Complex

This protocol details the initial extraction of the saframycin complex from the fermentation broth.

Materials:

-

Fermentation broth from Protocol 1

-

10 N Sodium Hydroxide (NaOH)

-

Chloroform or Dichloromethane

-

Ethyl Acetate

-

1 N Hydrochloric Acid (HCl)

-

Aqueous Ammonia

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Rotary evaporator

Procedure:

-

After fermentation, filter the culture broth to separate the mycelia from the filtrate.[5]

-

Adjust the pH of the filtrate to 8.0 with 10 N NaOH. For improved extraction efficiency, the filtrate can be concentrated to 1/2-1/3 of its original volume.[5]

-

Extract the saframycin complex from the filtrate by performing multiple extractions with an equal volume of chloroform or dichloromethane.[1]

-

Combine the organic solvent layers and dry over anhydrous Na2SO4.[1]

-

Concentrate the dried solvent phase to dryness under reduced pressure using a rotary evaporator to obtain a dark red solid, which is the crude saframycin complex.[1][5]

-

For further initial purification, dissolve the crude extract in a small amount of ethyl acetate.

-

Wash the ethyl acetate solution with aqueous sodium carbonate to remove acidic substances.[5]

-

Extract the saframycin complex from the ethyl acetate phase with 1 N HCl.

-

Adjust the pH of the acidic aqueous phase to 8-9 with aqueous ammonia and back-extract the saframycins into chloroform. Repeat this acid-base extraction several times.[5]

-

Combine the chloroform layers, dry over anhydrous Na2SO4, and concentrate to dryness to yield a reddish-brown crude basic component.[5]

Protocol 3: Chromatographic Purification of this compound

This protocol describes the separation of the individual saframycin components, with a focus on isolating this compound.

Materials:

-

Crude saframycin complex from Protocol 2

-

Silica gel for column chromatography

-

Solvents for chromatography: Benzene, Ethyl Acetate, Chloroform

-

Preparative Thin-Layer Chromatography (TLC) plates (Silica gel)

-

TLC developing chambers

-

UV lamp for visualization

Procedure:

-

Dissolve the crude saframycin complex in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of benzene and ethyl acetate).

-

Prepare a silica gel column packed in a non-polar solvent (e.g., benzene).

-

Load the dissolved crude extract onto the silica gel column.

-

Elute the column with a stepwise gradient of increasing polarity using mixtures of benzene and ethyl acetate. A suggested gradient is:

-

Collect fractions and monitor the separation using analytical TLC. Saframycin S is reported to elute with the 2:1 mixture.[1][5] Given that this compound is a hydroxylated derivative of Saframycin A, it is expected to be more polar and may elute in later fractions or with a more polar solvent system.

-

Identify the fractions containing this compound by comparing with a known standard if available, or by further analytical techniques such as HPLC-MS.

-

Pool the fractions enriched with this compound and concentrate them.

-

For final purification, perform preparative TLC on the enriched fractions. Use a suitable solvent system, which may need to be optimized. For related saframycins, solvent systems like ethyl acetate have been used.[1]

-

Scrape the silica gel band corresponding to this compound from the preparative TLC plate.

-

Elute this compound from the silica gel using a polar solvent (e.g., a mixture of chloroform and methanol).

-

Filter to remove the silica and concentrate the solvent to obtain purified this compound as a dark yellow powder.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Saframycin Production and Purification

References

- 1. researchgate.net [researchgate.net]

- 2. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural studies on minor components of saframycin group antibiotics saframycins F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Saframycin G

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Saframycin G, a potent tetrahydroisoquinoline antibiotic with recognized antitumor properties. The following sections detail the underlying principles of relevant cytotoxicity assays, step-by-step experimental protocols, and data interpretation.

Introduction to this compound

This compound is a member of the saframycin family of antibiotics, known for their complex chemical structures and significant biological activity. These compounds are characterized by a dimeric tetrahydroisoquinoline core. The primary mechanism of action for saframycins involves the inhibition of nucleic acid synthesis through their ability to bind to DNA. This interaction can lead to the induction of apoptosis, or programmed cell death, in rapidly dividing cells, making them promising candidates for cancer chemotherapy research. Evaluating the cytotoxic potential of this compound against various cancer cell lines is a critical step in its preclinical development.

Data Presentation: Cytotoxicity of Saframycin Analogs

While specific IC50 values for this compound are not extensively reported in publicly available literature, data for the closely related analog, Saframycin A, and other derivatives provide valuable insights into the expected potency. The following table summarizes representative IC50 values for Saframycin A in various cancer cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and exposure time.

| Cell Line | Cancer Type | Saframycin A IC50 (µM) | Reference |

| L1210 | Leukemia | 0.002 | [Source Text] |

| P388 | Leukemia | 0.001 | [Source Text] |

| B16 | Melanoma | 0.003 | [Source Text] |

| HCT-116 | Colon Carcinoma | Not specified | [1] |

| HepG2 | Hepatocellular Carcinoma | Not specified | [1] |

| BGC-823 | Gastric Carcinoma | Not specified | [1] |

| A2780 | Ovarian Carcinoma | Not specified | [1] |

Note: The IC50 values presented are for Saframycin A and should be considered as an estimation of the potential cytotoxic activity of this compound. Experimental determination of IC50 values for this compound in the specific cell lines of interest is highly recommended.

Experimental Protocols

This section provides detailed protocols for three common in vitro assays to determine the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase-3/7 assay for apoptosis induction.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly with a pipette to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

This compound

-

Cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (provided with the kit or 1% Triton X-100)

-

Multichannel pipette

-

Microplate reader (absorbance at 490 nm)

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

In addition to the experimental wells, prepare wells for a maximum LDH release control (cells treated with lysis buffer) and a spontaneous LDH release control (untreated cells).

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Absorbance Measurement:

-

Add 50 µL of stop solution (if required by the kit).

-

Read the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.

Materials:

-

This compound

-

Cancer cell lines

-

White-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)

-

Caspase-3/7 assay kit (containing caspase substrate and buffer)

-

Multichannel pipette

-

Luminometer or fluorescence microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol, using the appropriate 96-well plate for your detection method.

-

-

Assay Reagent Preparation and Addition:

-

Prepare the caspase-3/7 reagent according to the manufacturer's protocol.

-

After the treatment period, allow the plate to equilibrate to room temperature.

-

Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (typically 100 µL).

-

-

Incubation:

-

Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Signal Measurement:

-

Measure the luminescence or fluorescence using the appropriate plate reader.

-

-

Data Analysis:

-

Subtract the background reading (from wells with medium and reagent only) from all experimental readings.

-

Express the results as fold-change in caspase-3/7 activity compared to the vehicle control.

-

Visualization of Workflows and Pathways

To facilitate a clear understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Workflow for the LDH Cytotoxicity Assay.

Caption: Workflow for the Caspase-3/7 Apoptosis Assay.

Caption: Generalized Intrinsic Apoptosis Signaling Pathway.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for any assay kits used. The information on this compound's mechanism and cytotoxicity is based on available data for the saframycin family of compounds and may not be fully representative of this compound itself. Further research is needed to fully elucidate its specific biological activities.

References

Application Notes and Protocols for Saframycin G Analysis using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin G is a member of the tetrahydroisoquinoline family of antibiotics, which are known for their potent antitumor properties. Accurate and reliable quantification of this compound is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound.

This document provides detailed application notes and protocols for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection. Due to the limited availability of specific HPLC protocols for this compound in the public domain, the following method is adapted from established procedures for the closely related compound, Saframycin A.[1]

The primary mechanism of action for the saframycin family of antibiotics involves the formation of an antibiotic-DNA complex, leading to cellular damage.[2] While a specific signaling pathway for this compound is not fully elucidated, a general DNA damage response pathway is presented as a likely cellular reaction to exposure to this class of compounds.

Experimental Protocols

Sample Preparation

The following are general guidelines for the preparation of samples containing this compound. The exact procedure may need to be optimized based on the sample matrix.

a) From Fermentation Broth:

-

Centrifuge the fermentation broth at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.

-

To the supernatant, add an equal volume of ethyl acetate and mix vigorously for 10 minutes.

-

Separate the organic layer and repeat the extraction process on the aqueous layer twice more.

-

Pool the organic layers and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of the mobile phase and filter through a 0.22 µm syringe filter prior to HPLC injection.

b) From Biological Tissues:

-

Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

-

Perform a liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Alternatively, utilize solid-phase extraction (SPE) with a C18 cartridge for sample clean-up and concentration.

-

Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.

HPLC Method Protocol

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Adapted from Saframycin A analysis):

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm[1] |

| Injection Volume | 10 µL |

Data Presentation

The following tables present representative quantitative data from the HPLC analysis of other antibiotic compounds. These values are provided as a reference for expected performance and should be determined specifically for this compound during method validation.

Table 1: Linearity and Range (Example Data from Amoxicillin and Doxycycline Analysis) [3][4]

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Amoxicillin | 10 - 100 | > 0.999 |

| Doxycycline | 10 - 100 | > 0.999 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) (Example Data from Amoxicillin and Doxycycline Analysis) [3][4]

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Amoxicillin | 0.2 | 0.7 |

| Doxycycline | 0.3 | 1.0 |

Table 3: Precision (Example Data from Tobramycin Analysis) [5]

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Tobramycin | < 2.0 | < 2.0 |

Table 4: Accuracy (Example Data from Tobramycin Analysis) [5]

| Analyte | Recovery (%) |

| Tobramycin | 99.0 - 100.0 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis by HPLC.

Postulated Signaling Pathway: DNA Damage Response

Saframycin antibiotics are known to interact with DNA, which can lead to cellular damage and trigger a DNA damage response. While a study on Saframycin A did not show an upregulation of known DNA-damage repair genes, it did induce genes related to oxidative stress, which can cause DNA damage.[6] The following diagram illustrates a generalized DNA damage response pathway that may be activated.

Caption: Postulated DNA damage response pathway initiated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Saframycin S, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Saframycin G in Cell Culture

These application notes provide a comprehensive guide for researchers utilizing Saframycin G, a potent antitumor antibiotic, in cell culture experiments. The protocols outlined below are intended for professionals in cancer research and drug development.

Introduction to this compound

This compound is a member of the saframycin family of antibiotics, which are derived from Streptomyces lavendulae. These compounds are known for their significant antitumor properties. Saframycins, including the closely related and more extensively studied Saframycin A, exert their cytotoxic effects primarily through interactions with DNA.[1] They are potent inhibitors of tumor cell growth in vitro and have shown activity against various cancer cell lines.[2][3]

Mechanism of Action

The primary mechanism of action for saframycins involves the covalent binding to DNA.[1] This interaction disrupts normal DNA structure and interferes with essential cellular processes like replication and transcription, ultimately leading to cell death.[4] While direct DNA damage is a key aspect, studies on the transcriptional response of cells to saframycin A reveal a more complex picture. Treatment induces the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation, while repressing genes related to histones and biosynthesis.[5] Notably, this response does not significantly involve the upregulation of known DNA-damage repair genes, suggesting a unique cellular response pathway.[5]

Caption: Proposed mechanism of this compound cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the effective concentrations of Saframycin A, a potent analog of this compound, against various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for this compound in your experiments.

| Compound | Cell Line | Effective Concentration | Notes | Reference |

| Saframycin A | L1210 Leukemia | 0.02 µg/mL | Complete inhibition of growth in suspension culture. | [3] |

| Saframycin C | L1210 Leukemia | 1.0 µg/mL | Complete inhibition of growth in suspension culture. | [3] |

| Saframycin A | CCY333 (Yeast) | IC50 = 0.9 µM | Growth inhibition in a specific yeast strain. | [5] |

| QAD (Analog) | CCY333 (Yeast) | IC50 = 0.4 µM | A more potent synthetic analog of Saframycin A. | [5] |

Note: The potency of antitumor antibiotics can vary significantly depending on the specific compound, cell line, and experimental conditions.[6] It is crucial to perform a dose-response analysis to determine the IC50 for your specific cell line.

Experimental Protocols

This protocol outlines the steps to determine the IC50 value of this compound using a standard cell viability assay (e.g., MTT or Resazurin).

Materials:

-

Target cancer cell line (e.g., HCT-116)[2]

-

Complete cell culture medium

-

This compound (stock solution prepared in an appropriate solvent like DMSO)

-

96-well clear flat-bottom plates

-

Cell viability reagent (e.g., MTT, Resazurin)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a series of dilutions of this compound in complete medium. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) spaced 10-fold apart to identify the approximate sensitivity range.[6]

-

For the definitive assay, prepare at least 8 concentrations for a full dose-response curve (e.g., 2- or 3-fold serial dilutions).

-

Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle control (medium with solvent) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT/Resazurin).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading (medium only).

-

Normalize the data to the vehicle control wells (set to 100% viability).

-

Plot the cell viability (%) against the log of the this compound concentration.

-

Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to calculate the IC50 value.

-

Caption: Experimental workflow for IC50 determination.

This protocol describes how to measure apoptosis by detecting the activation of effector caspases 3 and 7 using a fluorescent reagent and flow cytometry.[7]

Materials:

-

Target cancer cell line (e.g., Jurkat)

-

Complete cell culture medium

-

This compound

-

Apoptosis inducer (e.g., Staurosporine, as a positive control)

-

Caspase-3/7 activation reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells in a 6-well plate or T25 flask at a density that will not lead to over-confluence during the experiment.

-

Allow cells to grow for 24 hours.

-

Treat the cells with this compound at a concentration determined from the IC50 assay (e.g., 1x and 5x IC50).

-

Include an untreated control, a vehicle control, and a positive control (e.g., 1 µM Staurosporine for 4 hours).[7]

-

-

Incubation:

-

Incubate for a specified time (e.g., 18, 24, or 48 hours). The optimal time should be determined in a preliminary time-course experiment.[8]

-

-

Staining:

-

Following treatment, add the Caspase-3/7 reagent directly to the culture medium at the final working concentration recommended by the manufacturer.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Cell Harvesting and Analysis:

-

Harvest the cells. For adherent cells, use a gentle dissociation agent; for suspension cells, transfer directly to tubes.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash once with PBS.

-

Resuspend the cell pellet in PBS for analysis.

-

Analyze the samples on a flow cytometer, using a 488 nm excitation laser and detecting fluorescence in the appropriate channel (e.g., FITC or GFP channel).[7]

-

Gate on the main cell population to exclude debris and quantify the percentage of fluorescent (apoptotic) cells.

-

Caption: Simplified intrinsic apoptosis pathway.

General Guidelines and Best Practices

-

Safety Precautions: this compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. All work should be performed in a biological safety cabinet.

-

Solubility and Storage: Prepare a concentrated stock solution in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Use of Antibiotics: While common in cell culture, be aware that standard antibiotics like penicillin-streptomycin can alter gene expression and cellular pathways, which could potentially confound results.[9] If possible, conduct experiments in antibiotic-free medium with strict aseptic technique.

-

Cell Line Authentication: Always ensure the identity of your cell line through methods like Short Tandem Repeat (STR) profiling to guarantee the validity and reproducibility of your results.

References

- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometric Characterization of Saframycin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin G, an antibiotic belonging to the tetrahydroisoquinoline family, is a potent antitumor agent. Structurally synonymous with Saframycin A, it possesses a complex pentacyclic skeleton. The mechanism of action of Saframycin A involves the alkylation of guanine residues in double-stranded DNA, leading to inhibition of DNA and RNA synthesis.[1] Accurate and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and for further drug development studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the detailed structural elucidation and quantitative analysis of this compound.

This document provides detailed application notes and protocols for the characterization of this compound using mass spectrometry.

Molecular and Mass Spectrometry Data

Quantitative data regarding this compound (also known as Saframycin A) is summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₂₉H₃₀N₄O₈ | [2] |

| Molecular Weight | 562.6 g/mol | |

| Monoisotopic Mass | 562.2067 g/mol | |

| [M+H]⁺ (observed) | m/z 563.0 | [2] |

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for extracting this compound from a biological matrix (e.g., plasma, tissue homogenate) is provided below. This protocol may require optimization based on the specific matrix and concentration of the analyte.

Materials:

-

This compound standard

-

Internal Standard (IS) (e.g., a structurally similar but chromatographically resolved analog)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Protocol:

-

Spiking: To 100 µL of the biological sample, add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with appropriate concentrations of this compound standard.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

HPLC system (e.g., Agilent 1100 HPLC system)[2]

-

Mass spectrometer (e.g., LCMS-2010 A liquid chromatograph mass spectrometer)[2] equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

UV Detection (optional): 270 nm[2]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 4.5 kV

-

Nebulizer Gas (N₂): 1.5 L/min

-

Drying Gas (N₂): 15 L/min

-

Desolvation Line Temperature: 250°C

-

Heat Block Temperature: 400°C

-

Scan Range (Full Scan): m/z 100-1000

-

MS/MS Parameters:

-

Precursor Ion: m/z 563.0

-

Collision Energy: Optimized for characteristic fragment ions (e.g., 20-40 eV)

-

Product Ion Scan Range: m/z 50-600

-

Data Presentation

Quantitative Analysis Performance

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound.

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Matrix Effect | < 15% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

The overall workflow for the characterization of this compound using LC-MS/MS is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

Due to the limited availability of published fragmentation data for this compound, a plausible fragmentation pathway is proposed based on its known structure and general principles of mass spectrometry. The complex polycyclic structure of this compound is expected to yield several characteristic fragment ions upon collision-induced dissociation (CID).

Caption: Proposed fragmentation of this compound in MS/MS.

Disclaimer: The proposed fragmentation pathway is illustrative and requires experimental verification through high-resolution mass spectrometry and detailed MSⁿ fragmentation studies.

Conclusion

Mass spectrometry coupled with liquid chromatography is an indispensable technique for the comprehensive characterization and quantification of this compound. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the analysis of this potent antitumor antibiotic. Further studies are warranted to fully elucidate the fragmentation pathways and to develop and validate robust quantitative methods for various biological matrices, which will be instrumental in advancing the clinical development of this compound.

References

- 1. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Saframycin G using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of Saframycin G, a potent tetrahydroisoquinoline antibiotic, using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound has been identified as 14-hydroxysaframycin A. Due to the limited public availability of the complete raw NMR data for this compound, this document will utilize the detailed NMR data of the closely related and well-characterized Saframycin A as a foundational reference. The methodologies and principles described are directly applicable to this compound, with specific annotations on the expected spectral differences arising from the C-14 hydroxylation.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a member of the saframycin family of antibiotics, which are known for their significant antitumor properties. The complex, polycyclic structure of these molecules necessitates advanced analytical techniques for unambiguous structural determination. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure of complex natural products like this compound can be pieced together.

The structural elucidation process relies on a series of NMR experiments, including:

-

¹H NMR: To identify the number and types of protons and their immediate electronic environment.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (²JCH and ³JCH), which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry.

Data Presentation: NMR Data for the Saframycin Scaffold

The following tables summarize the ¹H and ¹³C NMR data for Saframycin A in CDCl₃. This data serves as a reference for the saframycin core structure. For this compound, significant changes in chemical shifts would be expected for the protons and carbons in the vicinity of the C-14 position due to the presence of a hydroxyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of Saframycin A

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-H | 4.32 | d | 3.5 |

| 3-H | 3.85 | m | |

| 4-Hα | 3.20 | dd | 12.0, 4.0 |

| 4-Hβ | 2.95 | dd | 12.0, 2.0 |

| 6-CH₃ | 1.95 | s | |

| 7-OCH₃ | 3.90 | s | |

| 8-H | 7.25 | s | |

| 11-H | 4.55 | d | 4.0 |

| 13-Hα | 3.15 | dd | 18.0, 5.0 |

| 13-Hβ | 2.80 | dd | 18.0, 2.5 |

| 14-H | 3.50 | m | |

| 16-CH₃ | 2.05 | s | |

| 17-OCH₃ | 3.95 | s | |

| 18-H | 7.30 | s | |

| 21-H | 4.85 | s | |

| 22-N-CH₃ | 2.50 | s | |

| 25-H₂ | 3.60 | m | |

| Pyruvoyl-CH₃ | 2.40 | s |

Note on this compound: The proton at C-14 would be significantly downfield-shifted due to the deshielding effect of the attached hydroxyl group. Protons on adjacent carbons (C-1, C-13) would also experience shifts.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of Saframycin A

| Position | Chemical Shift (δ, ppm) |

| 1 | 58.5 |

| 3 | 45.2 |

| 4 | 35.8 |

| 4a | 135.1 |

| 5 | 182.3 |

| 6 | 145.0 |

| 6-CH₃ | 8.9 |

| 7 | 158.0 |

| 7-OCH₃ | 61.2 |

| 8 | 108.5 |

| 8a | 128.9 |

| 10 | 185.1 |

| 10a | 132.5 |

| 11 | 60.1 |

| 11a | 129.5 |

| 13 | 38.2 |

| 14 | 55.6 |

| 14a | 134.8 |

| 15 | 181.7 |

| 16 | 144.5 |

| 16-CH₃ | 8.7 |

| 17 | 157.8 |

| 17-OCH₃ | 61.0 |

| 18 | 108.2 |

| 18a | 128.5 |

| 20 | 184.5 |

| 20a | 132.0 |

| 21 | 85.3 |

| 21-CN | 117.5 |

| 22-N-CH₃ | 42.1 |

| 25 | 48.9 |

| Pyruvoyl-CO | 198.2 |

| Pyruvoyl-CO | 165.5 |

| Pyruvoyl-CH₃ | 25.1 |

Note on this compound: The carbon at C-14 would show a significant downfield shift (typically to the 65-75 ppm range) due to the α-effect of the hydroxyl group. Carbons at β-positions (C-1, C-13, C-14a) would also be affected, though to a lesser extent.

Experimental Protocols

Sample Preparation

A standardized protocol for preparing a natural product sample for NMR analysis is crucial for obtaining high-quality, reproducible data.

-

Isolation and Purification: Isolate this compound from the fermentation broth of Streptomyces lavendulae using chromatographic techniques (e.g., silica gel chromatography followed by HPLC) to ensure high purity (>95%).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for saframycins. The solvent should completely dissolve the analyte and have minimal signal overlap with the compound's resonances.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

3.2.1. ¹H NMR Spectroscopy

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.

3.2.3. 2D COSY Spectroscopy

-

Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

-

Spectral Width (F1 and F2): Same as ¹H NMR.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

3.2.4. 2D HSQC Spectroscopy

-

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

-

Spectral Width (F2 - ¹H): Same as ¹H NMR.

-

Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

3.2.5. 2D HMBC Spectroscopy

-

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

-

Spectral Width (F2 - ¹H): Same as ¹H NMR.

-

Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Long-Range Coupling Constant: Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz).

Visualization of Experimental Workflow and Data Analysis

The structural elucidation of this compound follows a logical workflow, from sample isolation to the final structure assignment. This process and the key relationships derived from 2D NMR data can be visualized using diagrams.

Troubleshooting & Optimization

Technical Support Center: Saframycin G Fermentation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Saframycin G fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No this compound Production | Inappropriate medium composition. | Optimize carbon and nitrogen sources. Soluble starch and yeast extract are often effective for Streptomyces species. |

| Suboptimal fermentation parameters (pH, temperature, aeration). | Systematically optimize pH, temperature, and agitation speed. A typical starting point for Streptomyces is a temperature of 25-30°C and a pH of 6.5-7.5.[1][2] | |

| Poor inoculum quality or insufficient inoculum size. | Ensure a healthy and actively growing seed culture. Optimize the inoculum size, typically ranging from 2-10% (v/v).[3][4] | |

| Genetic instability of the producing strain. | Perform strain selection and maintenance procedures. Consider using cryopreservation for long-term storage of high-producing strains. | |

| Inconsistent this compound Yields | Variability in raw materials of the culture medium. | Use well-defined media components where possible. If using complex media, ensure consistent sourcing and pre-treatment of raw materials. |

| Inconsistent fermentation conditions between batches. | Calibrate and monitor all fermentation equipment (pH probes, temperature sensors, etc.) regularly. Maintain detailed batch records. | |

| Fluctuation in seed culture age and quality. | Standardize the seed culture preparation protocol, including incubation time and growth phase at the time of inoculation.[5] | |